molecular formula C15H14BrN3O2 B2704170 (2-Bromophenyl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone CAS No. 2034394-27-7

(2-Bromophenyl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone

Cat. No. B2704170
CAS RN: 2034394-27-7
M. Wt: 348.2
InChI Key: NTCNRDIUEPEBEL-UHFFFAOYSA-N
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Description

“(2-Bromophenyl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone” is a chemical compound . It’s a complex organic molecule that contains bromine, pyrimidine, and pyrrolidine functional groups .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name and the functional groups it contains. It includes a bromophenyl group, a pyrrolidinyl group, and a pyrimidinyl group . Detailed structural analysis would require techniques like NMR or X-ray crystallography .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 212–214 ℃ . The compound appears as a yellow solid . More specific properties might be found in specialized chemical literature or databases .

Scientific Research Applications

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities, as well as the development of new synthetic methods . Its potential use in medicinal chemistry could also be explored .

properties

IUPAC Name

(2-bromophenyl)-(3-pyrimidin-2-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrN3O2/c16-13-5-2-1-4-12(13)14(20)19-9-6-11(10-19)21-15-17-7-3-8-18-15/h1-5,7-8,11H,6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTCNRDIUEPEBEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CC=N2)C(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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